1H-Perimidine, 1-phenyl-
Description
Overview of the Perimidine Core Structure and its Broad Research Interest
The perimidine core is a fascinating tricyclic heteroaromatic system, formed by the fusion of a pyrimidine (B1678525) ring with a naphthalene (B1677914) moiety. researchgate.net This unique arrangement, where a one-carbon unit is inserted between the nitrogen atoms of 1,8-naphthalenediamine, gives rise to a structure with significant research interest. semanticscholar.orgmaterialsciencejournal.org Perimidine derivatives have garnered attention across various scientific disciplines due to their diverse applications. They are explored in polymer chemistry, materials science, the dye industry, and as catalysts in organic synthesis. semanticscholar.orgresearchgate.netresearchgate.net Furthermore, these compounds are a significant focus in medicinal chemistry, with studies revealing a wide array of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. materialsciencejournal.orgontosight.aijocpr.com The inherent physiological activity of the perimidine scaffold has spurred considerable interest in developing novel synthetic routes to this molecular framework. semanticscholar.orgmaterialsciencejournal.org
The foundational structure of perimidine consists of a dihydropyrimidine (B8664642) ring fused to a naphthalene backbone in both ortho- and peri-positions. This fusion pattern creates a distinctive electronic environment that sets perimidines apart from other heterocyclic systems. The synthesis of the perimidine nucleus generally involves the condensation of 1,8-naphthalenediamine with various carbonyl compounds, a method that allows for the creation of a diverse range of substituted derivatives. nih.gov
The Unique Electronic Features of Perimidines: π-Amphotericity and Electron Distribution
A defining characteristic of the perimidine system is its π-amphotericity, a rare property that allows it to react with both electrophiles and nucleophiles. This dual reactivity stems from the simultaneous presence of both electron-rich (π-excessive) and electron-deficient (π-deficient) regions within the same molecule. researchgate.net The naphthalene component contributes to the π-excessive nature, while the pyrimidine ring introduces π-deficient characteristics.
The lone pair of electrons on the pyrrole-like nitrogen atom participates in the molecule's π-system, a feature that is uncommon among azines. researchgate.netdntb.gov.ua This participation leads to a shift in electron density from the fused heterocyclic ring towards the naphthalene system. researchgate.netnih.gov This electron distribution creates a conjugated system that is responsible for the unique properties observed in this class of compounds. researchgate.net The nitrogen atoms at positions 1 and 3 of the six-membered ring are sites for potential protonation and the formation of salts.
Academic Rationale for Investigating N-Substituted Perimidine Scaffolds, including the 1-Phenyl Analogue
The investigation of N-substituted perimidine scaffolds, such as 1H-Perimidine, 1-phenyl-, is driven by the desire to modulate and enhance the inherent properties of the perimidine core. The introduction of a substituent on one of the nitrogen atoms can significantly influence the molecule's electronic properties, solubility, and steric interactions. ontosight.ai
For instance, the addition of a methyl group at the 1-position can affect the compound's solubility and lipophilicity. ontosight.ai Similarly, attaching a phenyl group, as in the case of 1H-Perimidine, 1-phenyl-, introduces a bulky substituent that can induce conformational changes. In a related example, the N-methylation of 2-(p-tolyl)-1H-perimidine leads to a more distorted conformation due to steric repulsion between the N-methyl group and the 2-aryl ring. researchgate.net
The synthesis of N-substituted derivatives allows for the fine-tuning of the electronic and steric properties of the perimidine system, which is crucial for a variety of applications. For example, in the development of N-heterocyclic carbene (NHC) ligands, the substituents on the nitrogen atoms have been shown to influence the σ-donor strength of the resulting ligand. yok.gov.tr Research into derivatives like 1H-Perimidine-1-ethanol, alpha-phenyl-, monohydrochloride highlights the interest in exploring how different N-substituents can alter physical and chemical properties, such as solubility and stability, which are critical for pharmaceutical applications. ontosight.ai The systematic study of N-substituted perimidines, therefore, opens avenues for creating novel materials and therapeutic agents with tailored functionalities. researchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
62206-31-9 |
|---|---|
Molecular Formula |
C17H12N2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
1-phenylperimidine |
InChI |
InChI=1S/C17H12N2/c1-2-8-14(9-3-1)19-12-18-15-10-4-6-13-7-5-11-16(19)17(13)15/h1-12H |
InChI Key |
RJYYWWWBJHKCJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=CC=CC4=C3C2=CC=C4 |
Origin of Product |
United States |
Advanced Structural Characterization and Spectroscopic Analysis of 1h Perimidine, 1 Phenyl Analogs
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular structure of 1-phenyl-1H-perimidine analogs by probing the magnetic properties of atomic nuclei. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the atomic connectivity and spatial relationships can be assembled.
Proton (¹H) NMR spectroscopy is fundamental for identifying the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), multiplicity (splitting pattern), and coupling constant (J) of each signal provide a wealth of information about the electronic nature and neighboring protons of the hydrogen nucleus.
In the analysis of 1H-perimidine derivatives, the aromatic regions of the spectrum are particularly informative. For instance, in 2-[2-(diphenylphosphoryl)phenyl]-1H-perimidine, the aromatic protons of the perimidine and phenyl rings resonate in the downfield region, typically between 6.37 and 9.39 ppm. The N-H proton of the perimidine ring is often observed as a singlet at a significantly downfield chemical shift, such as δ 9.39 ppm, due to deshielding effects. mdpi.com For 2,3-dihydro-1H-perimidine derivatives, the protons of the naphthalene (B1677914) and phenyl rings typically appear as multiplets in the δ 6.4 to 8.0 ppm range. researchgate.net The N-H protons of the dihydroperimidine moiety can be seen as a singlet between 4.2 and 6.5 ppm. researchgate.net
Table 1: Representative ¹H NMR Data for an Analog of 1H-Perimidine, 1-phenyl-
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |
| 2-[2-(Diphenylphosphoryl)phenyl]-1H-perimidine | CDCl₃ | 9.39 (s, 1H) | NH |
| 8.64 (d, J = 4.88 Hz, 2H) | Ar-H | ||
| 8.45 (d, J = 8.17 Hz, 2H) | Ar-H | ||
| 7.89 (td, J = 7.61, 1.68 Hz, 2H) | Ar-H | ||
| 7.46 (ddd, J = 12.35, 7.82, 6.20 Hz, 2H) | Ar-H | ||
| 7.26 (d, J = 7.61 Hz, 2H) | Ar-H | ||
| 7.09–7.16 (m, 6H) | Ar-H | ||
| 6.92 (d, J = 7.33 Hz, 2H) | Ar-H | ||
| 6.37 (d, J = 7.04 Hz, 2H) | Ar-H | ||
| Data sourced from Molbank, 2023. mdpi.com |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of the molecule. The chemical shift of each carbon signal indicates its hybridization state and electronic environment.
For 1H-perimidine analogs, the sp² hybridized carbons of the aromatic rings typically resonate in the range of δ 105-155 ppm. researchgate.net In 2-[2-(diphenylphosphoryl)phenyl]-1H-perimidine, the carbon signals appear between δ 119.9 and 154.1 ppm. mdpi.com The iminic carbon (C=N) of the perimidine ring is characteristically found at a downfield shift, for example at δ 154.1 ppm. mdpi.com In phosphorus-containing derivatives, coupling between the phosphorus and carbon atoms (J-coupling) can be observed, providing valuable connectivity information. For example, couplings such as ¹³C-¹H and ¹³C-³¹P are often reported. mdpi.com
Table 2: Representative ¹³C NMR Data for an Analog of 1H-Perimidine, 1-phenyl-
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |
| 2-[2-(Diphenylphosphoryl)phenyl]-1H-perimidine | CDCl₃ | 154.1 | C=N |
| 134.9, 133.6, 133.1, 132.5, 132.0, 131.6, 131.2, 130.5, 130.2, 129.1, 128.7, 128.1, 121.4, 119.9 | Aromatic C | ||
| Data sourced from Molbank, 2023. mdpi.com |
Two-dimensional NMR experiments are crucial for the definitive assignment of ¹H and ¹³C signals and for establishing the connectivity between different parts of the molecule.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly bonded to carbon atoms. It is instrumental in assigning the signals of protonated carbons in the ¹³C NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments. For example, HMBC can be used to confirm the assignment of signals by observing correlations between protons and carbons in different rings of the perimidine structure. mdpi.commdpi.com
The application of these techniques allows for the unambiguous assignment of complex spectra, which is essential for confirming the structure of newly synthesized 1-phenyl-1H-perimidine analogs. mdpi.com
When 1-phenyl-1H-perimidine is functionalized with heteroatoms possessing a magnetic nucleus, such as phosphorus-31, NMR spectroscopy of that nucleus provides direct information about its chemical environment.
³¹P NMR is a powerful technique for characterizing phosphorus-containing derivatives. huji.ac.il The chemical shift in a ³¹P NMR spectrum is highly sensitive to the oxidation state and coordination environment of the phosphorus atom. oxinst.com For the compound 2-[2-(diphenylphosphoryl)phenyl]-1H-perimidine, a singlet is observed in the ³¹P NMR spectrum at δ = 35.03 ppm, which is characteristic of a pentavalent phosphorus atom in a phosphine (B1218219) oxide moiety. mdpi.com This single peak confirms the presence of one type of phosphorus environment in the molecule. mdpi.com
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy probes the vibrational modes of a molecule, which are dependent on the masses of the atoms and the strength of the bonds connecting them. This makes it an excellent tool for identifying functional groups.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.
For 1H-perimidine, 1-phenyl- analogs, FT-IR spectroscopy can readily identify key structural features:
N-H Stretching: The N-H bond of the perimidine ring typically gives rise to a characteristic absorption band in the region of 3400-3500 cm⁻¹. For example, in 2-[2-(diphenylphosphoryl)phenyl]-1H-perimidine, this band is observed at 3442 cm⁻¹. mdpi.com
C-H Stretching: Aromatic C-H stretching vibrations are generally observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below this value. In the aforementioned analog, C-H stretches were noted at 2995 cm⁻¹ and 2912 cm⁻¹. mdpi.com
C=N Stretching: The imine C=N bond of the perimidine ring shows a strong absorption in the 1600-1690 cm⁻¹ range. A band at 1657 cm⁻¹ is attributed to this vibration in the example compound. mdpi.com
C=C Stretching: Aromatic C=C bond stretching vibrations typically appear as a series of bands in the 1400-1600 cm⁻¹ region. A peak at 1420 cm⁻¹ is assigned to this mode. mdpi.com
C-N Stretching: The C-N stretching vibration is found in the 1300-1350 cm⁻¹ range, with a band at 1311 cm⁻¹ being reported for the example analog. mdpi.com
Table 3: Key FT-IR Absorption Bands for an Analog of 1H-Perimidine, 1-phenyl-
| Compound | Vibrational Mode | Wavenumber (cm⁻¹) |
| 2-[2-(Diphenylphosphoryl)phenyl]-1H-perimidine | N-H stretch | 3442 |
| C-H stretch | 2995, 2912 | |
| C=N stretch | 1657 | |
| C=C stretch (aromatic) | 1420 | |
| C-N stretch | 1311 | |
| C-H bend | 1031, 946, 692, 525 | |
| Data sourced from Molbank, 2023. mdpi.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of 1-phenyl-1H-perimidine analogs through fragmentation analysis. Both high-resolution and chromatography-coupled mass spectrometry techniques are routinely employed.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a parent molecule and its fragments. For perimidine derivatives, HRMS is crucial for confirming the successful synthesis and purity of the target compounds. For instance, the structure of novel compounds like 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine has been unequivocally confirmed using HRMS, where molecular ions were detected in both positive and negative modes. mdpi.com This level of precision enables researchers to distinguish between compounds with the same nominal mass but different elemental formulas, a common challenge in the analysis of complex nitrogen-containing heterocycles. LC-HRMS is also a powerful technique for detecting specific chemical markers, further underscoring its utility in detailed molecular analysis. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
Coupling chromatographic separation with mass spectrometry allows for the analysis of individual components within a mixture.
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable 1-phenyl-1H-perimidine analogs. In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase before entering the mass spectrometer. wisc.edu The most common ionization method is electron impact (EI), which uses a high-energy electron beam to generate a molecular ion ([M]•+) and a characteristic pattern of fragment ions. wisc.edu This fragmentation pattern serves as a molecular fingerprint, providing detailed structural information and allowing for identification by comparison to spectral libraries. wisc.edunih.gov The technique is widely regarded as a gold standard for the identification of small molecules in various matrices. springernature.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for analogs that are non-volatile or thermally labile. The separation occurs in the liquid phase, making it a versatile technique for a broader range of compounds. LC-MS has been successfully used to confirm the purity of perimidine derivatives such as 2-[2-(diphenylphosphoryl)phenyl]-1H-perimidine. mdpi.com This method is essential for analyzing complex mixtures and quantifying specific analytes with high sensitivity and selectivity. nih.govnih.gov
Electronic Spectroscopy for Conjugation and Chromophoric Properties
Electronic spectroscopy investigates the interaction of molecules with ultraviolet and visible light, providing information about the electronic structure, conjugation, and chromophoric systems present in 1-phenyl-1H-perimidine analogs.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For 1-phenyl-1H-perimidine and its derivatives, the extensive π-conjugated system, encompassing both the perimidine core and the phenyl ring, gives rise to characteristic absorption bands. These bands are typically assigned to π → π* and n → π* electronic transitions. nih.gov
The position (λmax) and intensity of these absorption bands are sensitive to the molecular structure and the solvent used. nih.gov Introducing different substituent groups on either the perimidine or phenyl rings can dramatically affect the electronic structure, leading to shifts in the absorption maxima. iucr.org This tunability of optical properties is a key feature of the perimidine system. iucr.org Theoretical calculations are often used in conjunction with experimental spectra to better understand the molecular and electronic structures of these compounds. nih.gov
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships in 1-phenyl-1H-perimidine analogs.
Determination of Crystal System and Space Group
The initial step in crystal structure determination involves identifying the crystal system and space group, which describe the symmetry of the crystal lattice. Studies on various analogs of 1H-perimidine have revealed that they crystallize in several different systems, with the monoclinic system being particularly common. For example, 2-[2-(diphenylphosphoryl)phenyl]-1H-perimidine was found to adopt a monoclinic crystal structure with a P2₁/n space group. mdpi.com Similarly, 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine crystallizes in the monoclinic P2₁/c space group. mdpi.com The specific crystal packing is influenced by factors such as intermolecular hydrogen bonding and π–π stacking interactions. iucr.orgresearchgate.netnih.gov
The table below summarizes the crystallographic data for several 1H-perimidine analogs, illustrating the structural diversity within this class of compounds.
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| 2-[2-(Diphenylphosphoryl)phenyl]-1H-perimidine | Monoclinic | P2₁/n | mdpi.com |
| 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine | Monoclinic | P2₁/c | mdpi.com |
| [1-(2,6-difluorophenyl)-2-phenylethyl]dimethylazanium chloride (Diphenidine analog) | Monoclinic | P2₁/c | nih.gov |
| 4′-Phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine | Triclinic | P1 |
Analysis of Intramolecular Geometry: Bond Lengths, Bond Angles, and Torsional Angles
The intramolecular geometry of 1-phenyl-1H-perimidine analogs is defined by the specific bond lengths, bond angles, and torsional angles of the constituent atoms. X-ray crystallography studies on various derivatives provide precise measurements of these parameters, revealing the electronic and steric characteristics of the perimidine framework.
In 2-[2-(diphenylphosphoryl)phenyl]-1H-perimidine, the bond angles around the sp²-hybridized C11 atom are N1-C11-N2 at 125.63(12)°, N1-C11-C12 at 116.92(11)°, and N2-C11-C12 at 117.45(11)° mdpi.com. The C-N bond lengths within the perimidine ring, such as N1-C11 (1.2948(17) Å) and N2-C11 (1.3581(17) Å), are consistent with typical C-N bond lengths reported for similar structures mdpi.com. For another analog, 2-(p-tolyl)-1H-perimidine, the C=N bond length is reported as 1.3345 (12) Å, a value that lies between the average lengths for C-N single and double bonds in perimidines researchgate.net.
These structural parameters are crucial for understanding the bonding and reactivity of the molecule. The planarity and aromaticity of the perimidine system are influenced by these geometric factors.
| Compound | Parameter | Value | Reference |
|---|---|---|---|
| 2-[2-(diphenylphosphoryl)phenyl]-1H-perimidine | Bond Angle (N1-C11-N2) | 125.63(12)° | mdpi.com |
| Bond Angle (N1-C11-C12) | 116.92(11)° | mdpi.com | |
| Bond Angle (N2-C11-C12) | 117.45(11)° | mdpi.com | |
| Bond Length (N1-C11) | 1.2948(17) Å | mdpi.com | |
| Bond Length (N2-C11) | 1.3581(17) Å | mdpi.com | |
| 2-(p-tolyl)-1H-perimidine | Bond Length (C=N) | 1.3345 (12) Å | researchgate.net |
Conformational Analysis and Interplane Angle Assessment
The three-dimensional conformation of 1-phenyl-1H-perimidine analogs is significantly influenced by the rotational freedom between the perimidine core and the substituent at the 1- or 2-position. The interplane angle, or dihedral angle, between the planar perimidine system and the attached aryl ring is a key descriptor of this conformation.
In 2-(p-tolyl)-1H-perimidine, the perimidine core is essentially flat, and the p-tolyl ring forms a dihedral angle of 34.47(5)° with it researchgate.netiucr.org. This twist is attributed to crystal packing effects researchgate.netiucr.org. A more pronounced twist is observed in 2-[2-(diphenylphosphoryl)phenyl]-1H-perimidine, where the torsional angle between the perimidine and phenyl rings is 48.35° mdpi.com.
Substitution on the perimidine nitrogen atoms introduces significant steric hindrance, leading to a more distorted conformation. For instance, the N-methylation of 2-(p-tolyl)-1H-perimidine to form 1-methyl-2-(p-tolyl)-1H-perimidine increases the interplanar angle between the p-tolyl ring and the perimidine system to 53.51(10)° and 55.96(9)° for the two independent molecules in the asymmetric unit iucr.org. A similar trend is observed in pyridyl analogs, where N-methylation results in a significant increase in the interplane angle nih.gov. This steric pressure forces the aryl substituent out of the plane of the perimidine ring system.
| Compound | Description | Angle (°) | Reference |
|---|---|---|---|
| 2-(p-tolyl)-1H-perimidine | Dihedral angle between perimidine core and p-tolyl ring | 34.47(5) | researchgate.netiucr.org |
| 1-methyl-2-(p-tolyl)-1H-perimidine | Interplanar angle between perimidine system and p-tolyl ring (Molecule 1) | 53.51(10) | iucr.org |
| 1-methyl-2-(p-tolyl)-1H-perimidine | Interplanar angle between perimidine system and p-tolyl ring (Molecule 2) | 55.96(9) | iucr.org |
| 2-[2-(diphenylphosphoryl)phenyl]-1H-perimidine | Torsional angle between perimidine ring and phenyl ring | 48.35 | mdpi.com |
Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Non-covalent interactions, such as hydrogen bonding and π-π stacking, are fundamental in governing the molecular self-assembly and crystal packing of 1-phenyl-1H-perimidine analogs rsc.org. The nature and presence of these interactions are highly dependent on the substituents attached to the perimidine core.
In the crystal structure of 2-(p-tolyl)-1H-perimidine hemihydrate, the packing is established by intermolecular N—H⋯O hydrogen bonds with solvent water molecules researchgate.netiucr.org. This structure is further stabilized by π–π stacking interactions between the aromatic units researchgate.netiucr.org. The centroid-to-centroid distances for these π-π contacts are 3.3276(11) Å and 3.5950(11) Å iucr.org.
Conversely, its N-methylated derivative, which lacks the N-H donor for classical hydrogen bonding, exhibits a different packing motif. The molecules are held together by C—H⋯π contacts instead of π-π stacking researchgate.netiucr.org. Similarly, the crystal structure of 2-(pyridin-2-yl)-1H-perimidine features parallel displaced π-π stacking interactions with a centroid-to-centroid distance of 3.791(4) Å, alongside C-H···π interactions nih.gov.
In another example, 2-[2-(diphenylphosphoryl)phenyl]-1H-perimidine, strong intermolecular hydrogen bonding occurs between the N-H group of the perimidine and the oxygen atom of the phosphoryl group (N-H···O=P) mdpi.com. These varied intermolecular forces highlight the tunability of the solid-state architecture of perimidine derivatives through chemical modification.
Structural Comparison with Derivatives and Theoretical Models
Comparing the crystal structures of various 1H-perimidine derivatives reveals key structure-function relationships. A prominent finding is the conformational change upon N-alkylation. The introduction of a methyl group at the N1 position, as seen in the comparison between 2-(p-tolyl)-1H-perimidine and its N-methylated analog, induces significant steric repulsion researchgate.netiucr.org. This steric pressure forces a more twisted conformation, increasing the dihedral angle between the perimidine and the 2-aryl ring systems researchgate.netiucr.org.
This N-methylation also profoundly affects the intermolecular interactions. While the parent 2-(p-tolyl)-1H-perimidine hemihydrate engages in N-H···O hydrogen bonds and π-π stacking, the N-methyl derivative's crystal packing is dominated by C-H···π interactions, and it crystallizes without significant π-π interactions researchgate.netiucr.org.
A similar conformational effect is noted in 2-(pyridin-2-yl)-1H-perimidine and its N-methylated derivatives. The unsubstituted compound is stabilized by a weak intramolecular N—H⋯N hydrogen bond, which contributes to a relatively flat conformation nih.gov. N-methylation disrupts this internal hydrogen bond and introduces steric strain, resulting in a significantly larger interplane angle between the perimidine and pyridyl rings nih.gov.
These experimental observations from X-ray diffraction can be complemented by theoretical models, such as Density Functional Theory (DFT) calculations, which can help rationalize the observed geometries and predict the stability of different conformations and tautomers in both the solid state and solution researchgate.net.
Computational Chemistry and Theoretical Insights into 1h Perimidine, 1 Phenyl Systems
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has emerged as a robust method for predicting the properties of molecules with a favorable balance between accuracy and computational cost. Through DFT calculations, a comprehensive profile of 1-phenyl-1H-perimidine can be constructed.
The foundational step in computational analysis is the determination of the molecule's most stable three-dimensional arrangement, known as its equilibrium structure. Geometric optimization of 1-phenyl-1H-perimidine using DFT methods, often with functionals like B3LYP and basis sets such as 6-311G(d,p), reveals crucial details about its bond lengths, bond angles, and dihedral angles.
In the optimized structure of 1-phenyl-1H-perimidine, the perimidine core is nearly planar, a common feature for this heterocyclic system. The phenyl group, attached to one of the nitrogen atoms, is twisted out of the plane of the perimidine ring. This torsional angle is a critical parameter, influencing the electronic communication between the two ring systems. For a related compound, 2-[2-(diphenylphosphoryl)phenyl]-1H-perimidine, the experimentally determined torsional angle between the perimidine and phenyl rings is 48.35°. d-nb.info While this is a 2-substituted analog, it provides a reasonable estimate for the degree of non-planarity expected in phenyl-perimidine systems.
Table 1: Selected Optimized Geometrical Parameters for a Phenyl-Perimidine System (Analog)
| Parameter | Value |
| Torsional Angle (Perimidine-Phenyl) | ~48.35° d-nb.info |
| N1-C11 Bond Angle | 116.92(11)° d-nb.info |
| N2-C11 Bond Angle | 117.45(11)° d-nb.info |
| N1-C11-N2 Bond Angle | 125.63(12)° d-nb.info |
Note: Data is for the analogous compound 2-[2-(diphenylphosphoryl)phenyl]-1H-perimidine as a reference for the phenyl-perimidine linkage.
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. nrel.gov
For perimidine systems, the HOMO is typically distributed over the electron-rich naphthalene (B1677914) core and the nitrogen atoms, while the LUMO is often localized on the pyrimidine (B1678525) part of the ring system. rsc.org In 1-phenyl-1H-perimidine, the introduction of the phenyl group is expected to influence the energies and distributions of these orbitals. The phenyl ring can participate in the π-system, potentially lowering the HOMO-LUMO gap compared to the unsubstituted perimidine. A smaller energy gap generally implies higher reactivity. nrel.gov For a related dihydro-perimidine derivative, the calculated HOMO-LUMO energy gap was found to be 4.25 eV, indicating a significant potential for intramolecular charge transfer. nih.gov
Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Related Dihydro-Perimidine System
| Orbital | Energy (eV) |
| HOMO | -5.23 nih.gov |
| LUMO | -0.98 nih.gov |
| Energy Gap (ΔE) | 4.25 nih.gov |
Note: Data is for the analogous compound 2-(p-tolyl)-2,3-dihydro-1H-perimidine and serves as an illustrative example.
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MESP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
In perimidine derivatives, the regions of highest negative potential are typically located around the nitrogen atoms due to their lone pairs of electrons, making them likely sites for protonation and coordination with electrophiles. nrel.gov Conversely, the hydrogen atoms of the perimidine ring and the phenyl group will exhibit positive potential. The MESP of 1-phenyl-1H-perimidine would clearly delineate these electron-rich and electron-deficient zones, providing a visual guide to its chemical reactivity.
Computational methods can accurately predict spectroscopic data, which can then be compared with experimental results for validation of the theoretical model.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the framework of DFT, is a widely used and reliable approach for calculating NMR chemical shifts. mdpi.com By computing the 1H and 13C NMR spectra of 1-phenyl-1H-perimidine, researchers can assign the peaks in the experimental spectra and gain a deeper understanding of the electronic environment of each nucleus. The accuracy of these predictions is often enhanced by considering solvent effects.
UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. mdpi.com TD-DFT calculations for 1-phenyl-1H-perimidine can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations provide insights into the electronic transitions occurring within the molecule, typically π-π* transitions in aromatic systems. The predicted spectrum can be compared with the experimentally measured UV-Vis spectrum to validate the computational approach.
DFT calculations can also be used to determine various thermochemical properties of 1-phenyl-1H-perimidine, such as its enthalpy of formation, entropy, and Gibbs free energy. These parameters are crucial for understanding the stability of the molecule and the thermodynamics of reactions in which it participates. Furthermore, DFT can be employed to model reaction pathways, calculate activation energies, and determine reaction enthalpies, providing a detailed picture of the energetics of chemical transformations involving 1-phenyl-1H-perimidine.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the molecule's conformational landscape and its dynamic properties.
For 1-phenyl-1H-perimidine, MD simulations can reveal the flexibility of the molecule, particularly the rotation of the phenyl group relative to the perimidine ring. By simulating the molecule in different environments, such as in a solvent or interacting with other molecules, researchers can gain insights into its intermolecular interactions and how its conformation adapts to its surroundings. This information is particularly valuable for understanding how the molecule might behave in biological systems or in materials science applications.
Theoretical Studies of Reactivity and Reaction Pathways
Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides profound insights into the chemical reactivity and potential reaction pathways of complex heterocyclic systems such as 1H-Perimidine, 1-phenyl-. These theoretical studies elucidate the electronic structure to predict how the molecule will interact with other chemical entities.
The reactivity of the perimidine framework is generally characterized by a duality. The naphthalene part of the molecule tends to undergo electrophilic substitution reactions, such as acylation and halogenation, while the heteroaromatic ring is more susceptible to nucleophilic reactions. nih.gov Computational models help quantify this behavior by analyzing the electron distribution across the molecule. High electron density is often observed at the 4th and 9th positions, making them prone to oxidation. nih.gov
A key approach in modern computational chemistry for understanding reactivity is the Frontier Molecular Orbital (FMO) theory. This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a quantitative measure of a molecule's chemical behavior. These descriptors, often calculated for perimidine derivatives in theoretical studies, offer a comprehensive overview of their molecular properties. openaccesspub.orgresearchgate.net
Key Global Reactivity Descriptors:
Chemical Potential (μ): Describes the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small one. mdpi.com It is calculated as η = (ELUMO - EHOMO).
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η.
These parameters have been calculated for various perimidine systems to predict their stability and reactivity. For instance, a theoretical study on 2,3-dihydro-1H-perimidine derivatives used DFT calculations to determine that compounds with a higher energy gap between the frontier orbitals are the most stable and least reactive. researchgate.net
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Electrophilicity (ω) |
| Derivative A | -5.8 | -1.2 | 4.6 | 2.3 | 2.54 |
| Derivative B | -6.1 | -1.0 | 5.1 | 2.55 | 2.47 |
| Derivative C | -5.9 | -1.5 | 4.4 | 2.2 | 2.95 |
| This table presents representative data from theoretical studies on perimidine derivatives to illustrate the application of global reactivity descriptors. The specific values are context-dependent based on the exact molecular structure and computational method used. |
Another powerful computational tool is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For perimidine systems, MEP analysis can pinpoint the nitrogen atoms as sites for nucleophilic attack. researchgate.net The introduction of a 1-phenyl- substituent is expected to modulate this reactivity profile through both steric and electronic effects, influencing the orientation of reactants and altering the electron density distribution across the perimidine core.
Advanced Applications and Functional Materials Development Based on 1h Perimidine, 1 Phenyl and Its Derivatives
Catalytic Applications and Ligand Design in Coordination Chemistry
The nitrogen atoms within the perimidine ring possess lone pairs of electrons that can be donated to metal centers, making 1-phenyl-1H-perimidine and its derivatives excellent candidates for ligand design in coordination chemistry and transition metal catalysis. nih.gov
Perimidine Derivatives as Ligands for Transition Metal Catalysis (e.g., Ru, Co, Ni, Cu, Zn, V, Pd, Ir)
Derivatives of 1H-perimidine are recognized as versatile ligands capable of coordinating with a wide array of transition metals, including ruthenium, cobalt, nickel, copper, zinc, vanadium, palladium, and iridium. cusat.ac.in The resulting metal complexes exhibit significant catalytic activity in various organic transformations.
A prominent application is the use of N-substituted perimidines as precursors to N-heterocyclic carbene (NHC) ligands. Specifically, N-phenylperimidine-based carbene ligands have been successfully incorporated into iridium complexes. nsf.gov In these complexes, the perimidine-based NHC ligand plays a crucial role in inducing intramolecular C-H bond activation, a fundamental step in many catalytic cycles. nsf.gov
Furthermore, palladium(II) complexes featuring N-substituted perimidine-2-chalcogenone ligands have demonstrated high efficacy as catalysts. For example, a complex with a 1-isopropyl-1H-perimidine-2(3H)-thione ligand, which is structurally analogous to a 1-phenyl derivative, serves as a potent catalyst in Suzuki-Miyaura cross-coupling reactions and the reduction of nitroarenes. ugr.es The robust coordination of the perimidine-based ligand to the palladium center is critical for the stability and reactivity of the catalyst. ugr.es
The electronic properties of these ligands can be fine-tuned by altering the substituents on the perimidine or the N-phenyl ring, which in turn influences the catalytic activity of the corresponding metal complex. This tunability allows for the rational design of catalysts tailored for specific chemical transformations.
Application in Organic Synthesis and Catalytic Transformations (e.g., dehydrogenative coupling)
A significant application of catalysis involving perimidine systems is in their own synthesis through modern, atom-economical methods. A notable example is the acceptorless dehydrogenative coupling (ADC) of alcohols to produce 2,3-dihydro-1H-perimidines. kisti.re.kr This transformation involves the reaction of 1,8-diaminonaphthalene (B57835) with various benzyl (B1604629) alcohols, catalyzed by newly designed Palladium(II) hydrazone complexes. kisti.re.kr
The process is considered a green chemical methodology as it utilizes alcohols as starting materials and generates water as the primary byproduct. kisti.re.kr The reaction proceeds through a dehydrogenative pathway where the alcohol is first oxidized to an aldehyde in situ, which then condenses with the diamine to form the perimidine ring. The catalyst facilitates the hydrogen transfer steps without the need for an external sacrificial hydrogen acceptor. kisti.re.kr This method has been shown to be effective for a range of substituted benzyl alcohols, with electron-donating groups on the phenyl ring leading to higher reactivity. kisti.re.kr
| Entry | Alcohol Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | Benzyl alcohol | 2-Phenyl-2,3-dihydro-1H-perimidine | 89 |
| 2 | 4-Methylbenzyl alcohol | 2-(p-Tolyl)-2,3-dihydro-1H-perimidine | 94 |
| 3 | 4-Methoxybenzyl alcohol | 2-(4-Methoxyphenyl)-2,3-dihydro-1H-perimidine | 96 |
| 4 | 4-Chlorobenzyl alcohol | 2-(4-Chlorophenyl)-2,3-dihydro-1H-perimidine | 84 |
| 5 | 4-Nitrobenzyl alcohol | 2-(4-Nitrophenyl)-2,3-dihydro-1H-perimidine | 78 |
Design and Synthesis of Novel Catalytic Systems with Enhanced Performance and Reusability
Enhancing the performance and, crucially, the reusability of catalytic systems is a primary goal in sustainable chemistry. For catalysts incorporating 1-phenyl-1H-perimidine-based ligands, this is often achieved by immobilizing the active metal complex onto a solid support. This heterogenization strategy combines the high selectivity and activity of homogeneous catalysts with the ease of separation and recycling characteristic of heterogeneous catalysts. nih.govdntb.gov.ua
Several approaches have been developed for the synthesis of perimidine derivatives using recyclable catalysts, and these principles can be extended to systems where the perimidine itself is part of the catalyst. nih.gov Strategies include:
Magnetic Nanoparticles: Active catalytic species, such as palladium complexes with perimidine-based ligands, can be anchored to magnetic nanoparticles (e.g., Fe₃O₄). This allows for the simple magnetic separation of the catalyst from the reaction mixture, enabling its reuse over multiple cycles with minimal loss of activity. nih.gov
Porous Supports: Materials like zeolites or mesoporous silica (B1680970) (e.g., SBA-15) can serve as supports for iridium or ruthenium catalysts containing perimidine ligands. The high surface area and defined pore structure of these materials can enhance catalytic efficiency and prevent the aggregation of metal centers. dntb.gov.ua
Polymer Supports: Perimidine-based ligands can be functionalized with polymerizable groups or grafted onto existing polymer backbones. This approach creates a robust, insoluble catalytic system that can be easily recovered by filtration. google.com
The design of these systems focuses on creating a stable linkage between the perimidine-metal complex and the support that does not interfere with the catalytic activity but prevents leaching of the active species into the product stream. dntb.gov.ua
Contributions to Advanced Materials Science
The extended π-conjugated system of the perimidine ring, influenced by the N-phenyl substituent, gives rise to unique photophysical and electronic properties. This has led to the exploration of 1-phenyl-1H-perimidine derivatives in the development of advanced functional materials.
Development of Optoelectronic Materials and Photo Sensors
The inherent chromophoric nature of the perimidine scaffold makes its derivatives suitable for applications as dyes and pigments. google.comacs.org These compounds can exhibit strong absorption in the visible and even near-infrared regions of the electromagnetic spectrum. google.com The specific absorption and emission characteristics can be tuned by chemical modification, making them attractive for optoelectronic devices.
Research into 2-substituted perimidines has demonstrated their potential as glass-forming materials, a property that is highly desirable for creating stable, amorphous thin films used in organic electronics. nih.govdntb.gov.ua The incorporation of bulky groups like phenyl substituents can enhance these properties, preventing crystallization and improving device longevity.
Furthermore, iridium(III) complexes, known for their use as phosphorescent dopants in Organic Light-Emitting Diodes (OLEDs), have been successfully synthesized with N-phenylperimidine-based carbene ligands. nsf.govresearchgate.net These materials are capable of harvesting both singlet and triplet excitons, leading to high internal quantum efficiencies in electrophosphorescent devices. researchgate.net The perimidine ligand framework plays a key role in tuning the emission color and enhancing the photoluminescence efficiency of the metal complex. researchgate.net
Applications in Polymer Chemistry and as Polymerizable Monomers
The 1-phenyl-1H-perimidine scaffold is also making inroads into polymer chemistry, primarily through its use in advanced catalytic systems for polymerization. researchmap.jp Metal complexes featuring N-phenylperimidine-based carbene ligands have been investigated as catalysts and initiators for various polymerization reactions. nsf.gov
For example, gold(I) N-heterocyclic carbene complexes, which can be synthesized with perimidine-based NHCs, are known initiators for the ring-opening polymerization of monomers like L-lactide. nsf.gov Similarly, molybdenum and iridium complexes with these ligands have been studied for their catalytic activity in radical addition and polymerization processes. nsf.gov In these applications, the perimidine ligand's steric and electronic properties influence the activity, selectivity, and stability of the metallic center, thereby controlling the polymerization process and the properties of the resulting polymer. nsf.gov
While the direct polymerization of a monomer containing the 1-phenyl-1H-perimidine unit is a less explored area, the demonstrated utility of its derivatives in initiating and controlling polymerization highlights its significant potential in the synthesis of advanced polymeric materials.
Usage in Dye and Pigment Technology
Perimidine derivatives are a versatile class of N-heterocycles that have found significant applications in the dye and pigment industry. nih.gov Their core structure, which features an extended π-conjugated system due to the fusion of pyrimidine (B1678525) and naphthalene (B1677914) rings, is responsible for their ability to absorb and emit light, making them effective coloring agents. nih.govresearchgate.net The electronic properties of the perimidine system can be finely tuned by introducing various substituents, which alters the electronic structure and allows for the modification of color and color intensity. iucr.org
The introduction of an aryl group, such as in 1-phenyl-1H-perimidine, can significantly deepen the color of the compound. iucr.org This is attributed to the extension of the π-electron delocalization across the entire molecule. Perimidines are known to form colored compounds due to their ability to donate π-electrons to weak acids. nih.gov This characteristic makes them useful as dye intermediates for synthesizing more complex colorants for materials like fibers and plastics. nih.gov A notable industrial product from the perimidine family is Solvent Black 3, highlighting the commercial relevance of this class of compounds as dyes. semanticscholar.org Related structures, such as perinones, are also well-established as highly photostable pigments. researchgate.net
Integration into Nanomaterials and Nanotechnology
The application of perimidine derivatives is expanding into the realm of nanotechnology, where their unique properties can be harnessed for the development of novel functional materials. nih.govresearchgate.net While direct integration of 1-phenyl-1H-perimidine into nanomaterials is an emerging area, the broader class of perimidines has been identified for its potential in this field. nih.gov For instance, the synthesis of 2-aryl perimidine derivatives has been successfully achieved using magnetic nanocatalysts like Fe₃O₄/SO₃H@zeolite-Y, demonstrating the synergy between perimidine chemistry and nanomaterials. nih.gov
The fluorescent properties of perimidine derivatives make them ideal candidates for use as fluorescent tags or probes in nano-scale systems. Their ability to form stable complexes with metals and engage in distinct light-mediated behaviors offers opportunities for creating advanced nanosensors and electronic devices. nih.govresearchgate.net The development of polymers from perimidine precursors, which exhibit ambipolar multiredox conductivity, further points to their potential in innovative electronics and biosensors. nih.gov Future research is expected to focus on the detailed structural aspects of perimidines to enhance their applicability in material science and nanotechnology. nih.gov
Chemical Sensing and Recognition Systems
The inherent electronic and structural features of the 1-phenyl-1H-perimidine framework make it an excellent scaffold for the design of sophisticated chemical sensors. The nitrogen atoms in the heterocyclic ring can act as binding sites and signal reporters, enabling the detection of various chemical species.
Perimidine derivatives are widely utilized in the development of fluorescent chemosensors. nih.gov The general synthesis of these probes is often a straightforward and efficient process, typically involving the condensation reaction between 1,8-diaminonaphthalene (NDA) and a carbonyl compound, such as an aldehyde or ketone. nih.govmdpi.com For 1-phenyl-1H-perimidine derivatives, this involves reacting NDA with a substituted benzaldehyde.
Various catalytic systems and reaction conditions have been developed to optimize the synthesis, including the use of acid catalysts, metal catalysts, and nanocatalysts under conditions ranging from room temperature to microwave irradiation. nih.govmaterialsciencejournal.org The synthesis can be performed using green chemistry principles, for example, by using recoverable catalysts or solvent-free conditions. nih.govmaterialsciencejournal.org The resulting perimidine structure incorporates the 1,8-diaminonaphthalene moiety, a known fluorophore, providing the basis for its use in fluorescent sensing applications. mdpi.com
A significant application of perimidine-based fluorescent sensors is the selective detection of metal ions, which are often environmental pollutants or biologically important species. nih.gov Derivatives of perimidine have demonstrated high selectivity and sensitivity for copper ions (Cu²⁺). semanticscholar.orgmdpi.comresearchgate.net The dihydropyrimidine (B8664642) ring within the perimidine structure can serve as a recognition site for metal ions. semanticscholar.org
The detection mechanism often relies on phenomena such as chelation-enhanced fluorescence (CHEF), photo-induced electron transfer (PET), or fluorescence resonance energy transfer (FRET). nih.gov Upon binding with the target metal ion, the sensor molecule undergoes a conformational or electronic change that results in a measurable change in its fluorescence properties. This can manifest as either fluorescence enhancement ("turn-on") or quenching ("turn-off"). semanticscholar.orgresearchgate.net For example, a perimidine-based chemosensor has been developed that exhibits a selective fluorescence "turn-off" response toward nanomolar concentrations of aqueous Cu²⁺. researchgate.netresearchgate.net The nitrogen atoms on the perimidine ring, along with other strategically placed coordinating atoms (like oxygen), can chelate with the Cu²⁺ ion, leading to the optical signal. semanticscholar.org
| Parameter | Value | Reference |
|---|---|---|
| Analyte | Cu²⁺ | researchgate.net |
| Detection Method | Colorimetric and Fluorescent "Turn-Off" | researchgate.net |
| Linear Range | (5–2771) × 10⁻⁸ M | researchgate.net |
| Limit of Detection (LOD) | 6.19 × 10⁻⁸ M | researchgate.net |
| Sensing Medium | Aqueous | researchgate.net |
Beyond metal ions, perimidine derivatives have also been designed as receptors for anions like nitrite (B80452) (NO₂⁻) through hydrogen bonding interactions. nih.govresearchgate.net
The high selectivity and sensitivity of perimidine-based chemosensors make them valuable as analytical reagents for the quantitative determination of specific ions in various samples, including environmental and biological fluids. semanticscholar.orgresearchgate.net The synthesis of these compounds often utilizes analytical reagent (AR) grade chemicals, ensuring the purity required for sensitive analytical applications. semanticscholar.org Their ability to produce a distinct optical response, either colorimetric or fluorescent, upon interaction with an analyte allows for straightforward and often low-cost detection methods compared to traditional instrumental techniques like atomic absorption spectroscopy. researchgate.net The development of these reagents is a key area of applied research for perimidines, with applications in creating chemosensors for a range of analytes. researchgate.netresearchgate.net
Chemical Biology and Mechanistic Interrogation of Intermolecular Interactions
The biological activity and function of 1-phenyl-1H-perimidine and its derivatives are intrinsically linked to their ability to engage in specific intermolecular interactions with biological macromolecules like proteins and DNA. nih.gov The perimidine structure is electron-rich and contains both hydrogen bond donors (N-H groups) and acceptors (N atoms), allowing it to establish diverse weak interactions. researchgate.netmdpi.com
Crystal structure analyses of perimidine derivatives frequently reveal extensive intermolecular hydrogen bonding networks, which stabilize their solid-state structures. iucr.orgmdpi.commdpi.com For instance, N-H···O and N-H···N hydrogen bonds are commonly observed, leading to the formation of complex supramolecular architectures. mdpi.commdpi.com In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent perimidine molecules are also a crucial stabilizing force in their crystal packing. iucr.org
Studies on DNA-Binding Properties and Intercalation Mechanisms
The planar, tricyclic chromophore of the perimidine system is a key structural feature that suggests its potential for intercalative binding with DNA. nih.gov Research has shown that the perimidine framework can be considered a minimal structural requirement for such interactions. nih.gov The mode of binding, whether it be intercalation between base pairs or groove binding, can be influenced by the nature and position of side chains attached to the perimidine core. nih.gov
Studies on a series of perimidine compounds have demonstrated their ability to bind to DNA with significant affinity. nih.gov These derivatives have shown DNA association constants (log K) in the range of 5.8 to 6.5, which are comparable to other well-known tricyclic DNA-intercalating agents. nih.gov The interaction is believed to be spontaneous, as indicated by negative Gibbs free energy (ΔG) values in binding studies of related heterocyclic compounds. nih.gov
The mechanism of interaction often involves a combination of binding modes. While the planar aromatic core facilitates intercalation, substituents on the scaffold can engage in interactions within the DNA grooves. mdpi.com Molecular docking studies and spectroscopic analyses, such as UV/Vis and Circular Dichroism, have been employed to elucidate these binding mechanisms. nih.govmdpi.com For instance, docking simulations of related heterocyclic derivatives have shown a preference for binding within the minor groove of the DNA helix. nih.gov Spectroscopic data often reveals hypochromic shifts, which are indicative of groove-binding interactions with DNA. nih.gov These findings underscore the potential of 1-phenyl-1H-perimidine derivatives as DNA-targeting agents, with the specific interactions being tunable through synthetic modification of the core structure. tudublin.ie
Investigations into Enzyme-Ligand Interactions (e.g., PTP1B inhibitory)
Derivatives of the perimidine scaffold have emerged as a significant class of inhibitors for various enzymes, with a particular focus on Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type II diabetes and obesity. daneshyari.com A series of 1H-2,3-dihydroperimidine derivatives has been designed and synthesized, demonstrating potent inhibitory activity against PTP1B with IC50 values in the micromolar to submicromolar range. nih.govresearchgate.net
Key findings from these investigations show that specific substitutions on the perimidine structure are crucial for potent and selective inhibition. For example, compounds 46 and 49 from one study exhibited submicromolar inhibitory activity against PTP1B and also showed good selectivity over other related phosphatases like T-cell protein tyrosine phosphatases (TCPTP). nih.govresearchgate.net Kinetic studies have determined that the inhibition modality for these compounds is typically competitive, meaning they bind to the active site of the enzyme and compete with the natural substrate. researchgate.net This competitive inhibition is indicated by increased Km values with unchanged Vmax values in enzyme kinetic plots. researchgate.net
The interaction between these perimidine-based ligands and the PTP1B enzyme has been explored using computational methods and molecular docking to understand the binding modes. nih.govresearchgate.net These studies help to rationalize the specific interactions, such as hydrogen bonding and hydrophobic interactions, between the inhibitor and the amino acid residues in the enzyme's active site, which are essential for modulating the inhibitory activity. nih.gov
Below is a data table summarizing the PTP1B inhibitory activities of selected 1H-2,3-dihydroperimidine derivatives.
| Compound | Description | IC50 (μM) against PTP1B | Selectivity over TCPTP | Inhibition Mode |
| Hit Compound 1 | Initial lead compound | Reported to have micromolar activity | Not specified | Not specified |
| Compound 41 | Acid derivative | Similar activity to hit compound 1 | Not specified | Not specified |
| Compound 46 | Dihydroperimidine derivative | Submicromolar activity reported | 3.48-fold | Competitive |
| Compound 49 | Dihydroperimidine derivative | Submicromolar activity reported | 2.10-fold | Not specified |
Data synthesized from multiple sources. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies in a Chemical Context for Ligand Design
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and ligand design, providing critical insights into how the chemical structure of a molecule influences its biological activity. acs.org For 1H-perimidine, 1-phenyl- and its derivatives, SAR studies have been instrumental in optimizing their activity as enzyme inhibitors and for other biological applications. nih.govnih.gov
In the context of PTP1B inhibition, SAR studies on 1H-2,3-dihydroperimidine derivatives have revealed several key structural requirements for potent activity. nih.gov For instance, the nature and position of substituents on the phenyl ring and the perimidine core significantly impact the inhibitory potency. nih.gov It was observed that replacing a phenyl ring with a pyridinyl ring markedly affected the enzyme inhibition. researchgate.net Similarly, modifications to generate acid compounds, such as in compound 41, resulted in activity comparable to the initial hit compound, indicating that a carboxyl group could be a favorable feature for interaction with the enzyme's active site. researchgate.net
These systematic modifications and the resulting activity data allow for the construction of a pharmacophore model, which defines the essential structural features required for biological activity. This model then guides the rational design of new, more potent, and selective ligands. nih.govnih.gov For example, the optimization of a lead compound through parallel structural modifications on different parts of the molecule has led to derivatives with significantly enhanced potency. nih.gov Computational tools are often used in conjunction with experimental synthesis and testing to build quantitative structure-activity relationship (QSAR) models, which can predict the activity of novel compounds and further refine the ligand design process. nih.gov
Exploration as Chemical Probes for Biological Systems
A chemical probe is a selective small-molecule modulator used to study the function of a molecular target in biological systems. nih.gov Derivatives of 1H-perimidine, 1-phenyl- possess properties that make them attractive candidates for development as chemical probes, particularly as fluorescent sensors. nih.gov The inherent fluorescence of the perimidine scaffold can be modulated by its interaction with specific analytes or changes in its microenvironment. nih.gov
The design of a fluorescent chemical probe often involves coupling a fluorophore—in this case, the perimidine core—to a recognition site that selectively interacts with the target molecule or ion. rsc.orgresearchgate.net This interaction triggers a change in the photophysical properties of the fluorophore, such as an increase or decrease in fluorescence intensity (a "turn-on" or "turn-off" response), allowing for the detection and quantification of the target. rsc.org
Perimidine derivatives have been investigated as fluorescent chemosensors for various species. nih.gov Their utility stems from the electron-rich nature of the fused aromatic system. nih.gov For a molecule to be an effective chemical probe, it should ideally exhibit high affinity and selectivity for its primary target. nih.gov The development of perimidine-based probes involves synthetic modifications to introduce specific binding moieties and to fine-tune their spectroscopic properties for biological imaging applications. nih.gov While extensive research on 1-phenyl-1H-perimidine itself as a probe is still developing, the foundational chemistry and photophysical properties of the perimidine class highlight its significant potential in creating novel tools for chemical biology. nih.govresearchgate.net
Future Research Directions and Emerging Trends in 1h Perimidine, 1 Phenyl Chemistry
Development of Novel and Efficient Synthetic Pathways for Complex N-Substituted Perimidine Architectures
Furthermore, there is a growing interest in one-pot and multicomponent reactions to construct complex perimidine-based molecules in a single synthetic operation. nih.gov These strategies offer significant advantages in terms of time and resource efficiency. The development of methodologies for the asymmetric synthesis of chiral N-substituted perimidines is another burgeoning area, driven by the potential of these compounds in catalysis and medicinal chemistry.
| Synthetic Approach | Key Features | Potential Advantages |
| Advanced Catalysis | Use of novel metal and nano-catalysts. | Higher efficiency, selectivity, and functional group tolerance. |
| Green Chemistry | Employment of eco-friendly solvents, catalysts, and reaction conditions (e.g., microwave, ultrasound). | Reduced environmental impact, increased safety, and sustainability. nih.gov |
| Multicomponent Reactions | Combination of three or more reactants in a single step. | Increased molecular complexity, operational simplicity, and time savings. nih.gov |
| Asymmetric Synthesis | Enantioselective preparation of chiral perimidine derivatives. | Access to enantiomerically pure compounds for specialized applications. |
Advanced Spectroscopic Characterization Techniques and In Situ Monitoring of Reactions
A deeper understanding of the structure, properties, and reaction dynamics of 1H-Perimidine, 1-phenyl- and its derivatives necessitates the application of advanced spectroscopic techniques. While standard methods like NMR, FT-IR, and mass spectrometry will remain crucial for routine characterization, future research will increasingly rely on more sophisticated analytical tools. mdpi.com For instance, two-dimensional NMR techniques and solid-state NMR can provide more detailed insights into the precise molecular structure and intermolecular interactions in the solid state.
A significant emerging trend is the use of in situ spectroscopic monitoring to study the formation of N-substituted perimidines in real-time. Techniques such as in situ FT-IR and Raman spectroscopy can provide valuable kinetic and mechanistic information about the reaction progress, helping to optimize reaction conditions and identify transient intermediates. This real-time analysis is crucial for developing more efficient and controlled synthetic processes.
Deeper Computational Modeling for Predicting and Understanding Reactivity, Properties, and Intermolecular Interactions
Computational chemistry is poised to play an increasingly integral role in the study of 1H-Perimidine, 1-phenyl-. Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for predicting and understanding the electronic structure, reactivity, and spectroscopic properties of this molecule and its derivatives. nih.gov Future research will focus on developing more accurate and predictive computational models to guide the rational design of new N-phenylperimidine-based compounds with tailored properties.
These computational models can be used to:
Predict reaction pathways and transition states for novel synthetic routes.
Calculate key electronic properties, such as HOMO-LUMO energy gaps, to predict optical and electronic behavior.
Simulate intermolecular interactions, such as π-π stacking and hydrogen bonding, which are crucial for understanding self-assembly and the properties of materials.
Perform virtual screening of large libraries of 1H-Perimidine, 1-phenyl- derivatives for specific applications, such as in drug discovery. nih.gov
By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new materials and molecules based on the 1H-Perimidine, 1-phenyl- scaffold.
Exploration of New High-Performance Functional Materials with Tunable Properties
The unique photophysical and electronic properties of the perimidine core, combined with the ability to modify the N-phenyl substituent, make 1H-Perimidine, 1-phenyl- a promising building block for a new generation of high-performance functional materials. researchgate.net Future research will focus on designing and synthesizing novel derivatives with tunable optical and electronic properties for a range of applications.
An area of significant interest is the development of 1H-Perimidine, 1-phenyl- based compounds as organic light-emitting diodes (OLEDs), fluorescent probes, and chemical sensors. nih.govresearchgate.net By strategically introducing different functional groups, it is possible to fine-tune the emission color, quantum yield, and sensitivity of these materials. Furthermore, the incorporation of 1H-Perimidine, 1-phenyl- into polymer backbones could lead to the development of novel conductive polymers and photoresponsive materials. nih.gov
| Potential Application | Desired Properties | Research Focus |
| Organic Electronics (OLEDs) | High fluorescence quantum yield, tunable emission, good charge transport. | Synthesis of derivatives with extended π-conjugation and optimized electronic levels. |
| Chemical Sensors | High sensitivity and selectivity, observable response (colorimetric or fluorescent). | Incorporation of specific recognition motifs and study of host-guest interactions. nih.gov |
| Photoresponsive Materials | Reversible changes in properties upon light irradiation. | Design of photo-switchable derivatives. |
| Conductive Polymers | High electrical conductivity and stability. | Polymerization of functionalized 1H-Perimidine, 1-phenyl- monomers. |
Integration with Supramolecular Chemistry and Self-Assembly Processes
The planar structure and potential for non-covalent interactions, such as π-π stacking and hydrogen bonding, make 1H-Perimidine, 1-phenyl- an excellent candidate for applications in supramolecular chemistry. nih.gov Future research will explore the self-assembly of 1H-Perimidine, 1-phenyl- derivatives into well-defined nanostructures with emergent properties. By carefully designing the molecular structure, it is possible to control the self-assembly process to form discrete supramolecular architectures, such as capsules, cages, or extended one-, two-, or three-dimensional networks. nih.govnih.gov
These self-assembled structures could find applications in areas such as:
Host-guest chemistry: The formation of supramolecular hosts for the selective recognition and binding of guest molecules.
Nanoreactors: The use of self-assembled capsules as confined spaces for carrying out chemical reactions with enhanced selectivity and efficiency.
Smart materials: The development of materials that can respond to external stimuli, such as light or the presence of a specific chemical, through changes in their supramolecular organization.
The integration of 1H-Perimidine, 1-phenyl- into larger, more complex supramolecular systems represents a promising avenue for the creation of functional materials with a high degree of structural and functional control.
Expansion into Emerging Fields of Chemical Science and Technology
The versatility of the 1H-Perimidine, 1-phenyl- scaffold will continue to drive its expansion into new and emerging areas of chemical science and technology. In medicinal chemistry, for example, there is ongoing interest in the development of perimidine derivatives as therapeutic agents, and future work will likely focus on the synthesis and biological evaluation of novel 1H-Perimidine, 1-phenyl- analogs with enhanced potency and selectivity. nih.gov
In the field of catalysis, N-substituted perimidines can act as ligands for transition metals, and there is potential to develop novel 1H-Perimidine, 1-phenyl--based catalysts for a variety of organic transformations. mdpi.com The unique electronic properties of the perimidine ring system could also be harnessed in the development of new photoredox catalysts.
As our understanding of the fundamental chemistry of 1H-Perimidine, 1-phenyl- grows, and as new synthetic and characterization tools become available, it is anticipated that this versatile molecule will find applications in an even broader range of scientific and technological fields, contributing to advancements in areas from healthcare to materials science.
Q & A
Synthesis Validation and NMR Characterization
Q: What methodological steps are critical to confirm the successful synthesis of 1-phenyl-1H-perimidine derivatives? A: Successful synthesis verification requires a combination of 1H- and 13C-NMR spectroscopy to identify characteristic signals. For example, the 1H-perimidine ring’s NH groups produce a broad singlet at ~4.2 ppm, while methylene groups appear as a singlet at ~2.9 ppm in 1H-NMR. 13C-NMR signals at ~69 ppm (N-attached carbons) and ~44 ppm (methylene carbons) confirm the core structure. Consistency in aromatic region signals (e.g., 6–12 lines depending on substituents) further validates the integration of phenyl/naphthalene moieties . Tabulated spectral data comparisons (e.g., Tables 2–3 in ) are essential for resolving ambiguities.
Advanced Crystallographic Analysis
Q: How can researchers optimize X-ray crystallographic refinement for 1-phenyl-1H-perimidine derivatives, particularly with twinned or high-resolution data? A: For small-molecule refinement, SHELXL is widely used due to its robustness in handling twinned or high-resolution data. Initial structure solution via SHELXT (automated space-group determination) or SHELXD (experimental phasing) is recommended. For anisotropic displacement parameters, ORTEP for Windows visualizes ellipsoids and validates thermal motion models. When data quality is suboptimal, manual adjustment of restraints (e.g., bond lengths/angles) in SHELXL and cross-validation using R-free values improve reliability .
Pharmacological Activity Profiling
Q: What experimental strategies are effective for studying 1-phenyl-1H-perimidine’s interaction with dopamine receptors? A: Conformational analysis and molecular docking are critical. For example, 1-phenyl derivatives of heterocycles (e.g., tetrahydroisoquinolines) have been modeled to assess steric and electronic compatibility with D1 receptor binding pockets. Radioligand displacement assays using [³H]SCH-23390 (a D1 antagonist) can quantify affinity. Comparative studies with known ligands (e.g., 1-phenyl-1,2,3,4-tetrahydroisoquinoline) and structure-activity relationship (SAR) analysis refine pharmacological hypotheses .
Resolving Spectral Data Contradictions
Q: How should researchers address discrepancies in aromatic region 13C-NMR signals for 1-phenyl-1H-perimidine derivatives? A: Contradictions often arise from substituent effects or solvent interactions . For example, electron-withdrawing groups on the phenyl ring deshield adjacent carbons, shifting signals downfield. Tabulate reference data (e.g., ’s Tables 2–3) to benchmark expected signals. If discrepancies persist, conduct variable-temperature NMR or COSY/HSQC experiments to rule out dynamic effects (e.g., ring puckering) or assign overlapping signals .
Software Selection for Structural Studies
Q: What criteria should guide the choice between SHELXL and other refinement tools for 1-phenyl-1H-perimidine crystallography? A: SHELXL excels in small-molecule refinement due to its flexibility in applying restraints/constraints and handling twinning. For macromolecular applications or low-resolution data, PHENIX or REFMAC may offer better automation. However, SHELXL’s manual refinement capabilities are advantageous for resolving disorder in phenyl/perimidine moieties. Use WinGX as a workflow integrator for data processing, structure solution, and final validation .
Designing SAR Studies for Derivatives
Q: How can researchers systematically design SAR studies for 1-phenyl-1H-perimidine analogs? A: Employ the PICO framework (Population: target receptor; Intervention: structural modifications; Comparison: parent compound; Outcome: binding affinity/activity) to structure hypotheses. Synthesize analogs with variations at the phenyl (e.g., para-methyl, electron-deficient substituents) and perimidine (e.g., N-alkylation) positions. Use dose-response assays and molecular dynamics simulations to correlate structural changes with activity trends. Prioritize derivatives showing >10-fold potency shifts for further optimization .
Addressing Synthetic Yield Variability
Q: What factors contribute to variability in synthetic yields of 1-phenyl-1H-perimidine, and how can they be mitigated? A: Yield variability often stems from reaction solvent polarity and catalyst loading . For example, using DMF (high polarity) versus ethanol may alter cyclization efficiency. Optimize via a Design of Experiments (DoE) approach, varying temperature (80–120°C), base (K2CO3 vs. Cs2CO3), and stoichiometry. Monitor intermediates by TLC/LC-MS to identify quenching points. ’s synthesis protocol (e.g., glacial AcOH in EtOH) provides a baseline for troubleshooting .
Validating Crystallographic Disorder Models
Q: How should disorder in the phenyl ring of 1-phenyl-1H-perimidine crystals be modeled and validated? A: For partial occupancy or rotational disorder, split the phenyl ring into two orientations using SHELXL’s PART instruction . Apply geometric restraints to maintain bond lengths/angles. Validate via difference density maps (residual peaks <0.3 eÅ⁻³) and R-factor convergence (R1 <5%). Cross-check with Hirshfeld surface analysis to ensure intermolecular interactions (e.g., π-stacking) are consistent with the disorder model .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
